molecular formula C10H10BrClF2O B14067991 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene

Cat. No.: B14067991
M. Wt: 299.54 g/mol
InChI Key: FWCOOYFKZXFMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O. This compound is characterized by the presence of a bromopropyl group, a chloro group, and a difluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H10BrClF2O

Molecular Weight

299.54 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-3-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10BrClF2O/c11-6-2-3-7-8(12)4-1-5-9(7)15-10(13)14/h1,4-5,10H,2-3,6H2

InChI Key

FWCOOYFKZXFMIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCBr)OC(F)F

Origin of Product

United States

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